molecular formula C15H15NO3 B1527682 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone CAS No. 871101-87-0

1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone

Cat. No. B1527682
M. Wt: 257.28 g/mol
InChI Key: DPDBWSYVDANFKH-UHFFFAOYSA-N
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Description

1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone, also known as ABH, is a chemical compound with potential applications in various fields of research and industry. It has a linear formula of C15H15NO2 . The CAS Number for this compound is 14347-15-0 .


Molecular Structure Analysis

The molecular structure of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone is represented by the formula C15H15NO2 . The molecular weight of the compound is 257.2845 g/mol.


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone are not fully detailed in the available resources. The compound has a molecular weight of 257.2845 .

Scientific Research Applications

Degradation Mechanisms of Phenolic Compounds

1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone is structurally similar to certain phenolic compounds used in studies on lignin degradation mechanisms. Lignin model compounds undergo various oxidative cleavages and reactions under the influence of laccases, leading to the formation of several degradation products. These insights are vital for understanding the breakdown of complex plant materials in nature and could have applications in industrial processes such as paper manufacturing and biofuel production (Kawai, Umezawa, & Higuchi, 1988).

Synthesis and Antimicrobial Activity

Compounds with structural similarities to 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone have been synthesized and studied for their antimicrobial properties. For instance, the synthesis of certain benzenesulfonamide derivatives and their subsequent testing against various bacterial species demonstrate the potential of these compounds in developing new antimicrobial agents (Patel, Nimavat, Vyas, & Patel, 2011).

Chemical Synthesis and Characterization

Various synthesis routes have been developed for compounds related to 1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone. These synthesis methods are crucial for producing complex organic compounds, which are subsequently used in pharmaceutical and medicinal research. For example, a study presents a detailed synthesis procedure for a related compound, highlighting the importance of specific reaction conditions to achieve high yields (Tang Yan-feng, 2012).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The safety data sheet for this compound can be viewed and downloaded for free at Echemi.com .

properties

IUPAC Name

1-(3-amino-2-hydroxy-4-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10(17)12-7-8-13(14(16)15(12)18)19-9-11-5-3-2-4-6-11/h2-8,18H,9,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDBWSYVDANFKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)OCC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728585
Record name 1-[3-Amino-4-(benzyloxy)-2-hydroxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Amino-4-(benzyloxy)-2-hydroxyphenyl)ethanone

CAS RN

871101-87-0
Record name 1-[3-Amino-4-(benzyloxy)-2-hydroxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Zinc dust (5.5 g) was added portionwise to a suspension of 1-(4-(benzyloxy)-2-hydroxy-3-nitrophenyl)ethanone (example 11, step b) (5.5 g) in acetic acid (55 mL) over 15 minutes, whilst maintaining the internal temperature below 40° C. with an ice bath. The mixture was allowed to attain ambient temperature and stirred for 2 h. The mixture was filtered through Celite (Caution: Gets hot—do not allow to dry), washed with acetic acid, and the filtrate poured onto ice/water (500 mL). The resulting precipitate was filtered off, washed with water, and dried under vacuum at 40° C. to afford the subtitled compound as a light brown solid. Yield 4.8 g.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Name
Quantity
5.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LP Kingston, MJ Hickey… - Journal of Labelled …, 2019 - Wiley Online Library
A medicinal chemistry program to develop potent and selective LABA compounds required the synthesis of both carbon‐14 and stable‐isotope labelled materials. Carbon‐14 labelled …

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